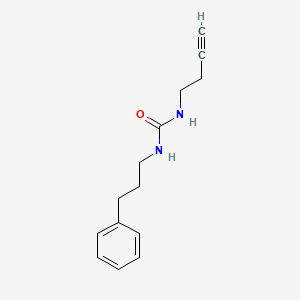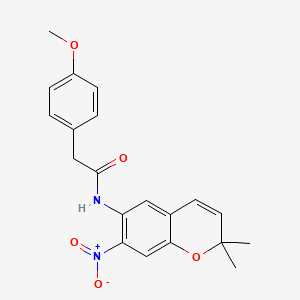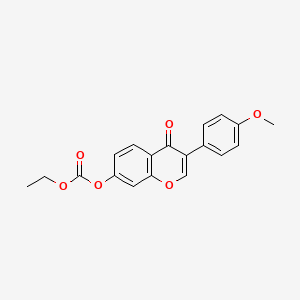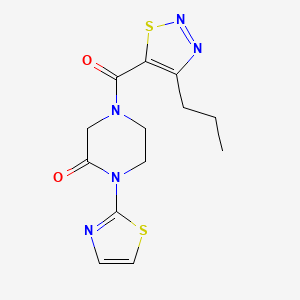
4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” is a chemical compound with the molecular formula C13H10BrFO2 . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Another efficient synthetic approach leading to the introduction of the hydroxymethyl group to an aryl moiety via combination of the Bouveault formylation and hydride reduction has been optimized .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” can be represented by the SMILES stringCOc1ccc(Br)c(F)c1 . This indicates that the molecule consists of a benzene ring with bromine (Br), fluorine (F), and methoxyphenoxy (COc1) groups attached to it. Chemical Reactions Analysis
“4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” could potentially be used as a substrate for cross-coupling reactions . It might also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Properties
Research has identified a series of compounds including bromophenols and methoxyphenol derivatives showing significant inhibitory activities against human carbonic anhydrase isozymes. These compounds are considered promising for generating novel inhibitors, potentially useful in treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Electrochemical Degradation Studies
A study focused on the electrochemical degradation of 4-bromophenol, a structurally similar compound, to understand its degradation mechanism, kinetics, and toxicity. This research provides insights into environmental remediation techniques for removing toxic phenolic compounds from water (Xu et al., 2018).
Synthesis of Natural Products
Another study reported the total synthesis of biologically active, naturally occurring dibromobenzene derivatives, starting from methoxymethyl-substituted aryl methyl ethers. This research contributes to the field of natural product synthesis and could facilitate the study of these compounds' biological activities (Akbaba et al., 2010).
Antibacterial Bromophenols
Research into marine red algae Rhodomela confervoides has led to the isolation of bromophenols with significant antibacterial activity. These findings underline the potential of marine-derived compounds as sources of new antibacterial agents (Xu et al., 2003).
Gas Chromatography Applications
A study on the gas chromatography of phenols, including methoxyphenols, highlights the analytical techniques for separating and analyzing phenolic compounds. This research is vital for environmental monitoring and analytical chemistry applications (Ma & Spiegel, 1966).
Safety and Hazards
“4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” may pose certain hazards. For instance, it may be harmful if swallowed (H302) and may be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-(4-methoxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXJLJMRLFHBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)



![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)

![Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2699889.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)


![6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2699896.png)

![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)